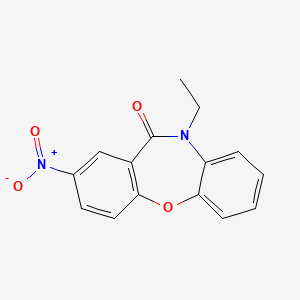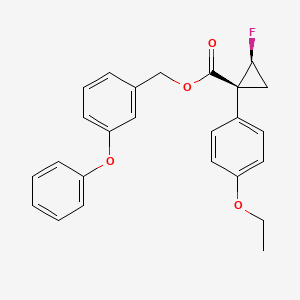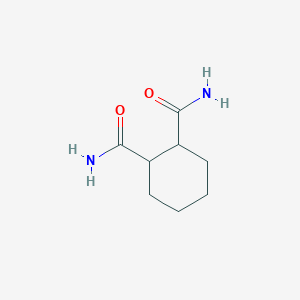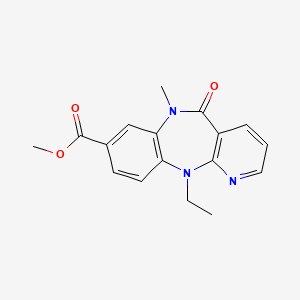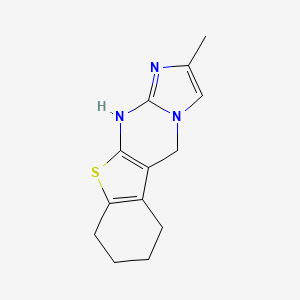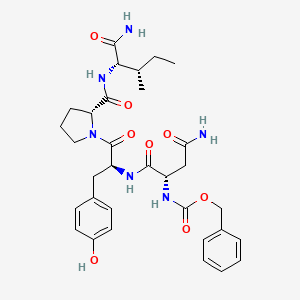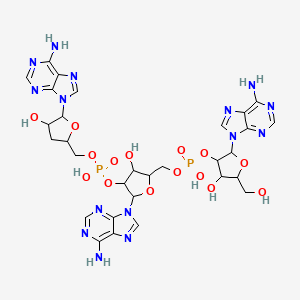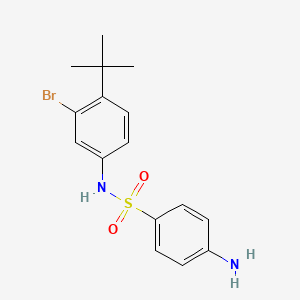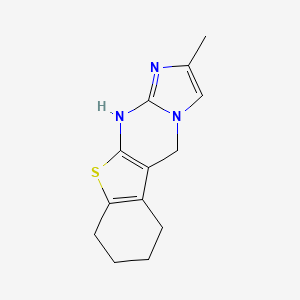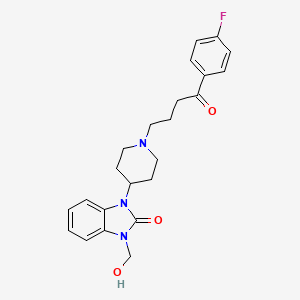
2-Benzimidazolinone, 1-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidyl)-3-hydroxymethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzimidazolinone, 1-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidyl)-3-hydroxymethyl- is a chemical compound known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is often used in scientific research due to its unique chemical properties and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzimidazolinone, 1-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidyl)-3-hydroxymethyl- typically involves the reaction of 1-benzyl-3-carbethoxypiperidin-4-one with o-phenylenediamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions and ensure consistency in the final product.
化学反応の分析
Types of Reactions
2-Benzimidazolinone, 1-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidyl)-3-hydroxymethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2-Benzimidazolinone, 1-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidyl)-3-hydroxymethyl- has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The compound exerts its effects primarily through its interaction with dopamine receptors, particularly the dopamine subtype 2 receptor . By acting as an antagonist, it inhibits the action of dopamine, which can help manage symptoms such as nausea and vomiting. The molecular targets and pathways involved include the central nervous system’s dopaminergic pathways, which play a crucial role in regulating mood, behavior, and gastrointestinal function.
類似化合物との比較
Similar Compounds
Haloperidol: Another butyrophenone derivative with similar properties and uses.
Domperidone: A dopamine antagonist used to treat nausea and vomiting.
Metoclopramide: A medication that also acts on dopamine receptors to manage gastrointestinal symptoms.
Uniqueness
2-Benzimidazolinone, 1-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidyl)-3-hydroxymethyl- is unique due to its specific chemical structure, which allows it to interact with dopamine receptors in a distinct manner. This uniqueness contributes to its effectiveness in certain therapeutic applications and its versatility in scientific research.
特性
CAS番号 |
1814-13-7 |
|---|---|
分子式 |
C23H26FN3O3 |
分子量 |
411.5 g/mol |
IUPAC名 |
1-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-3-(hydroxymethyl)benzimidazol-2-one |
InChI |
InChI=1S/C23H26FN3O3/c24-18-9-7-17(8-10-18)22(29)6-3-13-25-14-11-19(12-15-25)27-21-5-2-1-4-20(21)26(16-28)23(27)30/h1-2,4-5,7-10,19,28H,3,6,11-16H2 |
InChIキー |
ACQRYVMWVNCRDN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CO)CCCC(=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


